

AL 8810 Isopropyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AL 8810 isopropyl ester**, a prodrug of the potent and selective prostaglandin $F2\alpha$ (FP) receptor antagonist, AL 8810. This document consolidates key chemical and biological data, details experimental methodologies for its characterization, and illustrates its mechanism of action through signaling pathway diagrams.

Core Compound Data

AL 8810 isopropyl ester is the lipid-soluble, esterified form of AL 8810, designed to facilitate its passage across biological membranes. Once administered, it is hydrolyzed by endogenous esterases to its active form, AL 8810.



Property	Value	Reference
Compound Name	AL 8810 isopropyl ester	[1]
CAS Number	208114-93-6	[2]
Molecular Weight	444.6 g/mol	[1]
Molecular Formula	C27H37FO4	[1]
Active Form	AL 8810	[1]
AL 8810 CAS Number	246246-19-5	[3]
AL 8810 Molecular Weight	402.5 g/mol	[4]
AL 8810 Molecular Formula	C24H31FO4	[4]

Mechanism of Action and Signaling Pathway

AL 8810 is a selective antagonist of the prostaglandin F2 α (FP) receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq alpha subunit (G α q). Upon activation by its endogenous ligand, PGF2 α , the FP receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). AL 8810 competitively inhibits the binding of PGF2 α to the FP receptor, thereby blocking this downstream signaling cascade.[5][6][7]





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FP Receptor Signaling Pathway

In Vitro Experimental Protocols Phosphoinositide (PI) Turnover Assay

This assay measures the antagonist activity of AL 8810 by quantifying its ability to inhibit agonist-induced production of inositol phosphates.

- Cell Culture and Labeling:
 - Culture Swiss 3T3 fibroblasts or A7r5 rat vascular smooth muscle cells in appropriate media.[3]
 - Label cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.[8]
- Antagonist Pre-incubation:
 - Wash the labeled cells and pre-incubate with varying concentrations of AL 8810 or vehicle control for a specified period (e.g., 15-30 minutes) in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Agonist Stimulation:
 - Stimulate the cells with a potent FP receptor agonist, such as fluprostenol (e.g., 100 nM), for a defined time (e.g., 30-60 minutes).[4]
- Extraction of Inositol Phosphates:
 - Terminate the reaction by adding ice-cold trichloroacetic acid (TCA).
 - Separate the soluble inositol phosphates from the lipid fraction.[9]
- Quantification:



- Isolate the total inositol phosphates using anion-exchange chromatography.
- Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.[10]
- Data Analysis:
 - Determine the concentration-dependent inhibition of agonist-stimulated PI turnover by AL
 8810 to calculate its IC50 or Ki value.[4]

Intracellular Calcium Mobilization Assay

This assay assesses the ability of AL 8810 to block agonist-induced increases in intracellular calcium concentration.

- Cell Culture:
 - Culture cells endogenously expressing or transfected with the FP receptor (e.g., HEK293 cells) on black-walled, clear-bottom microplates.
- Dye Loading:
 - Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.[11][12]
 - Incubate the cells to allow for the de-esterification of Fura-2 AM by intracellular esterases,
 trapping the fluorescent Fura-2 in the cytosol.[13]
- Antagonist Pre-incubation:
 - Wash the cells and pre-incubate with various concentrations of AL 8810 or vehicle.
- Measurement of Fluorescence:
 - Use a fluorescence plate reader or microscope capable of ratiometric measurement.
 - Excite Fura-2 at approximately 340 nm (calcium-bound) and 380 nm (calcium-unbound)
 and measure the emission at ~510 nm.[11]



- Establish a baseline fluorescence ratio before adding the agonist.
- · Agonist Stimulation:
 - Inject the FP receptor agonist (e.g., fluprostenol) and continuously record the fluorescence ratio.[4]
- Data Analysis:
 - Calculate the change in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration.
 - Analyze the inhibitory effect of AL 8810 on the agonist-induced calcium response to determine its potency.

In Vivo Experimental Protocols

AL 8810 has been evaluated in animal models of traumatic brain injury (TBI). The following are protocols for key in vivo assessments.

Controlled Cortical Impact (CCI) Model of TBI in Mice

This model is used to create a reproducible focal brain injury.

- Anesthesia and Surgical Preparation:
 - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).[14]
 - Secure the animal in a stereotactic frame.
 - Perform a craniotomy over the desired cortical region (e.g., parietal cortex) to expose the dura mater.[15][16]
- Induction of Injury:
 - Use a pneumatically or electromagnetically driven impactor with a specific tip diameter.



- Position the impactor over the exposed dura and induce a cortical contusion with controlled velocity, depth, and dwell time.[14][15]
- Post-operative Care:
 - Close the surgical wound and provide appropriate post-operative care, including analysesia and monitoring.

Neurological Deficit Scoring (NDS)

NDS is used to assess the functional outcome after TBI.

- Behavioral Tests:
 - A battery of tests is used to evaluate various aspects of neurological function. These may include:
 - Body Symmetry: Observing the mouse's posture at rest and during suspension by the tail.
 - Gait: Assessing walking patterns on a flat surface.
 - Circling Behavior: Observing spontaneous turning preference.
 - Climbing: Evaluating the ability to climb on a wire grid.
 - Forelimb Symmetry: Testing for asymmetry in limb use, for example, during wall exploration (cylinder test).[17][18]
- Scoring:
 - Each test is scored on a scale (e.g., 0-4), with higher scores indicating greater deficit.[17]
 - The total NDS is the sum of the scores from all tests.
 - Assessments are typically performed at multiple time points post-injury (e.g., 24 hours, 48 hours, etc.).[19][20][21]



Grip Strength Test

This test measures muscle strength, which can be affected by neurological injury.

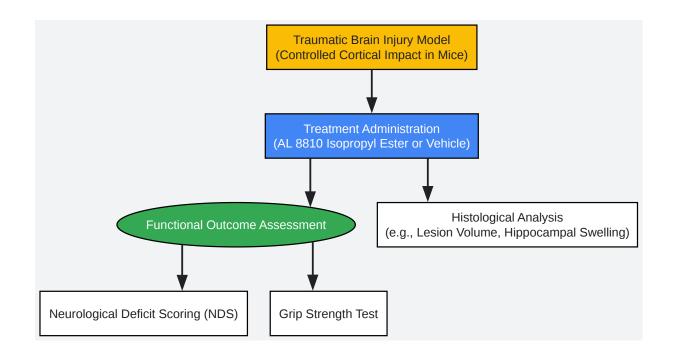
Methodology:

- Apparatus:
 - Use a grip strength meter equipped with a wire grid or bar connected to a force transducer.[22][23]
- Forelimb Grip Strength:
 - Hold the mouse by the tail and allow it to grasp the grid with its forepaws.
 - Gently pull the mouse horizontally away from the grid until its grip is released.
 - The peak force exerted by the mouse is recorded.
 - Perform multiple trials and average the results.[24][25][26]
- Combined Forelimb and Hindlimb Grip Strength:
 - Allow the mouse to grasp the grid with all four paws.
 - Pull the mouse horizontally away from the grid and record the peak force.
 - Perform multiple trials and average the results.[22][23]

Summary of In Vivo Findings

In a mouse model of controlled cortical impact (CCI), post-treatment with AL-8810 (1 to 10 mg/kg) significantly reduced hippocampal swelling.[19] At a dose of 10 mg/kg, AL-8810 significantly improved Neurological Deficit Scores (NDS) at 24 and 48 hours post-CCI.[19] Furthermore, the CCI-induced decrease in grip strength was significantly less in the AL-8810 treated group compared to the saline-treated group.[19] These findings suggest that the blockade of the FP receptor with AL-8810 has neuroprotective effects in a preclinical model of TBI.





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In Vivo Experimental Workflow

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- To cite this document: BenchChem. [AL 8810 Isopropyl Ester: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13819970#al-8810-isopropyl-ester-cas-number-and-molecular-weight]

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